molecular formula C9H17NO B15051314 [2-(Oxan-4-yl)cyclopropyl]methanamine

[2-(Oxan-4-yl)cyclopropyl]methanamine

Cat. No.: B15051314
M. Wt: 155.24 g/mol
InChI Key: AXSNFTMZHHKYGS-UHFFFAOYSA-N
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Description

[2-(Oxan-4-yl)cyclopropyl]methanamine is a chemical compound with a unique structure that includes a cyclopropyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Oxan-4-yl)cyclopropyl]methanamine typically involves the cyclopropanation of an oxane derivative followed by amination. One common method includes the reaction of oxane with a cyclopropyl halide in the presence of a strong base to form the cyclopropyl oxane intermediate. This intermediate is then treated with an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[2-(Oxan-4-yl)cyclopropyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane ketones, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Oxan-4-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of cyclopropyl and oxane groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures in biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved binding affinity or metabolic stability.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(Oxan-4-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting or activating their functions. The oxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    [2-(Oxan-4-yl)cyclopropyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    [2-(Oxan-4-yl)cyclopropyl]acetate: Contains an ester group instead of an amine.

    [2-(Oxan-4-yl)cyclopropyl]amine: Lacks the methylene bridge present in [2-(Oxan-4-yl)cyclopropyl]methanamine.

Uniqueness

This compound is unique due to its combination of a cyclopropyl group and an oxane ring, which imparts distinct chemical and physical properties. This combination allows for unique interactions with biological targets and offers potential advantages in various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

[2-(oxan-4-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H17NO/c10-6-8-5-9(8)7-1-3-11-4-2-7/h7-9H,1-6,10H2

InChI Key

AXSNFTMZHHKYGS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2CC2CN

Origin of Product

United States

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